molecular formula C8H4BrNO2 B1343242 3-Bromo-5-cyanobenzoic acid CAS No. 453566-14-8

3-Bromo-5-cyanobenzoic acid

Cat. No. B1343242
M. Wt: 226.03 g/mol
InChI Key: QJJKUQVSSJSXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-cyanobenzoic acid is a chemical compound with the empirical formula C8H4BrNO2 . It has a molecular weight of 226.03 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-cyanobenzoic acid consists of a benzene ring with a bromine atom and a cyano group attached at the 3rd and 5th positions, respectively, and a carboxylic acid group attached at the 1st position .


Physical And Chemical Properties Analysis

3-Bromo-5-cyanobenzoic acid has a melting point of 182-187°C . Its density is approximately 1.8±0.1 g/cm3 . The compound is predicted to have a boiling point of 351.6±32.0°C .

Scientific Research Applications

Synthesis and Scale-Up

  • Continuous Flow-Flash Chemistry: 3-Bromo-5-cyanobenzoic acid derivatives, specifically isopropyl 2-bromo-5-cyanobenzoate, have been used in the synthesis of biologically important compounds. Continuous flow-flash chemistry has been employed for the efficient scale-up synthesis of these derivatives, demonstrating its potential for producing large quantities of biologically relevant compounds (Seto et al., 2019).

Synthesis and Structural Analysis

  • Synthesis of Bromo-dihydroxybenzoic Acids: Derivatives of 3-Bromo-5-cyanobenzoic acid have been synthesized and structurally characterized, providing insights into their potential applications in pharmaceuticals and other chemical industries (Xu Dong-fang, 2000).

Molecular Recognition and Supramolecular Chemistry

  • Supramolecular Assemblies: Studies on molecular recognition involving derivatives of 3-Bromo-5-cyanobenzoic acid have contributed to the understanding of supramolecular assemblies. These findings are significant for developing new materials and understanding molecular interactions (Varughese & Pedireddi, 2006).

Organometallic Chemistry

  • Ortho-Metalation Studies: Research has been conducted on the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids, providing valuable insights into the behavior of these compounds in various chemical reactions. This research is relevant for developing new synthesis pathways in organic and organometallic chemistry (Gohier & Mortier, 2003).

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy Applications: Studies on the synthesis of zinc phthalocyanine derivatives containing 3-Bromo-5-cyanobenzoic acid have shown potential applications in photodynamic therapy for cancer treatment. These studies explore the properties of these compounds as photosensitizers, which is crucial for developing new cancer therapies (Pişkin et al., 2020).

Environmental and Biological Studies

  • Biodegradation and Environmental Impact: Research has been done on the biotransformation of bromoxynil, a compound structurally similar to 3-Bromo-5-cyanobenzoic acid, under various anaerobic conditions. This study is significant for understanding the environmental impact and degradation pathways of halogenated aromatic compounds (Knight, Berman, & Häggblom, 2003).

Halogen-Bonding in Coordination Polymers

  • Uranyl Coordination Polymers: The use of 3-bromo-5-iodobenzoic acid, a compound closely related to 3-Bromo-5-cyanobenzoic acid, in the assembly of uranyl coordination polymers has been studied. This research provides insight into the role of halogen-bonding interactions in the formation of supramolecular structures, which is vital for materials science and inorganic chemistry (Kalaj, Carter, & Cahill, 2017).

Thermodynamics and Physical Chemistry

  • Structure-Property Relationships: Studies on the thermodynamics of various halogenbenzoic acids, including bromobenzoic acids, have been conducted. These studies are crucial for understanding the physicochemical properties of these compounds, which is important in the field of physical chemistry and for the development of pharmaceuticals (Zherikova et al., 2016).

Safety And Hazards

3-Bromo-5-cyanobenzoic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and can cause skin and eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

3-bromo-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJKUQVSSJSXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620504
Record name 3-Bromo-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyanobenzoic acid

CAS RN

453566-14-8
Record name 3-Bromo-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-cyanobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-cyanobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-cyanobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-cyanobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-cyanobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-cyanobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-cyanobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.